molecular formula C11H9N3O2S B1621481 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine CAS No. 883054-85-1

2-(Methylthio)-4-(3-nitrophenyl)pyrimidine

Cat. No.: B1621481
CAS No.: 883054-85-1
M. Wt: 247.28 g/mol
InChI Key: SVVRBLCEJHYTLX-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(3-nitrophenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylthio group at the 2-position and a nitrophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine typically involves the reaction of 2-chloro-4-(3-nitrophenyl)pyrimidine with sodium methylthiolate. The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions. The general reaction scheme is as follows:

2-Chloro-4-(3-nitrophenyl)pyrimidine+Sodium methylthiolateThis compound+Sodium chloride\text{2-Chloro-4-(3-nitrophenyl)pyrimidine} + \text{Sodium methylthiolate} \rightarrow \text{this compound} + \text{Sodium chloride} 2-Chloro-4-(3-nitrophenyl)pyrimidine+Sodium methylthiolate→this compound+Sodium chloride

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acetic acid or catalytic hydrogenation.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position if the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder in acetic acid, catalytic hydrogenation.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: 2-(Methylsulfinyl)-4-(3-nitrophenyl)pyrimidine, 2-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidine.

    Reduction: 2-(Methylthio)-4-(3-aminophenyl)pyrimidine.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-4-(3-nitrophenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron-withdrawing interactions, while the methylthio group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

    2-(Methylthio)-4-(3-aminophenyl)pyrimidine: Similar structure but with an amino group instead of a nitro group.

    2-(Methylsulfinyl)-4-(3-nitrophenyl)pyrimidine: Oxidized form of the methylthio group.

    2-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidine: Further oxidized form of the methylthio group.

Uniqueness: 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine is unique due to the presence of both a methylthio and a nitrophenyl group, which confer distinct electronic and steric properties. These properties can be exploited in various chemical reactions and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-methylsulfanyl-4-(3-nitrophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c1-17-11-12-6-5-10(13-11)8-3-2-4-9(7-8)14(15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVRBLCEJHYTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384866
Record name 2-(methylthio)-4-(3-nitrophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883054-85-1
Record name 2-(methylthio)-4-(3-nitrophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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